REACTION_CXSMILES
|
ClC1C=CC(C2C(C3C=CC(Cl)=CC=3)N(C(Cl)=O)C(C3C=CC(C(C)(C)COC)=CC=3OCC)=N2)=CC=1.[N:38]1([C:44](=[O:52])[CH2:45]N2CCNCC2)[CH2:43][CH2:42][O:41][CH2:40][CH2:39]1>>[N:38]1([C:44](=[O:52])[CH3:45])[CH2:43][CH2:42][O:41][CH2:40][CH2:39]1
|
Name
|
4,5-Bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl chloride
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1N=C(N(C1C1=CC=C(C=C1)Cl)C(=O)Cl)C1=C(C=C(C=C1)C(COC)(C)C)OCC
|
Name
|
|
Quantity
|
34.2 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(CN1CCNCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.1 mg | |
YIELD: CALCULATEDPERCENTYIELD | 337.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |